molecular formula C27H28BrNO5 B418174 ethyl 4-(2-bromophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

ethyl 4-(2-bromophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B418174
M. Wt: 526.4g/mol
InChI Key: YIKWXTHYJLLVHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 4-(2-bromophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of ethyl 4-(2-bromophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-bromobenzaldehyde with 3,4-dimethoxyacetophenone, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

ethyl 4-(2-bromophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

    Esterification and Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions, and vice versa.

Scientific Research Applications

ethyl 4-(2-bromophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: This compound may exhibit biological activity, making it a candidate for drug discovery and development. It can be tested for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

    Medicine: In medicinal chemistry, it can be used to design and synthesize new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 4-(2-bromophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, inhibiting or activating their function. The pathways involved could include modulation of signal transduction, alteration of gene expression, or interference with metabolic processes. Detailed studies are required to elucidate the exact mechanism and identify the molecular targets.

Comparison with Similar Compounds

ethyl 4-(2-bromophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with similar compounds such as:

    2-(4-Bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile: This compound shares the bromophenyl and dimethoxyphenyl groups but differs in its core structure and functional groups.

    [(2-bromophenyl)methyl][2-(3,4-dimethoxyphenyl)ethyl]amine: Another related compound with similar substituents but different connectivity and functional groups.

    Tertiary butyl esters: These esters have different alkyl groups but can be used in similar synthetic applications.

Properties

Molecular Formula

C27H28BrNO5

Molecular Weight

526.4g/mol

IUPAC Name

ethyl 4-(2-bromophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C27H28BrNO5/c1-5-34-27(31)24-15(2)29-20-12-17(16-10-11-22(32-3)23(14-16)33-4)13-21(30)26(20)25(24)18-8-6-7-9-19(18)28/h6-11,14,17,25,29H,5,12-13H2,1-4H3

InChI Key

YIKWXTHYJLLVHX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3Br)C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3Br)C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

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